Home > Products > Screening Compounds P123450 > (8aS)-8a-Bromoalbomitomycin A
(8aS)-8a-Bromoalbomitomycin A - 132830-44-5

(8aS)-8a-Bromoalbomitomycin A

Catalog Number: EVT-1461245
CAS Number: 132830-44-5
Molecular Formula: C16H19BrN3O6+
Molecular Weight: 429.247
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (8aS)-8a-Bromoalbomitomycin A involves several steps. Initially, a precursor compound is transformed into (8aS)-8a-Bromoalbomitomycin A with a reported yield of 89%. This transformation typically involves the use of specific reagents and conditions tailored to achieve high efficiency. Following this, the compound undergoes reduction using tributyltin hydride in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, leading to another intermediate with an 85% yield .

Technical Details

  • Reagents Used: Tributyltin hydride, AIBN.
  • Yield: Initial conversion yields 89%, while subsequent reduction yields 85%.
  • Conditions: Specific temperature and solvent conditions are optimized for each reaction step to maximize yield and purity.
Molecular Structure Analysis

The molecular structure of (8aS)-8a-Bromoalbomitomycin A features a complex arrangement characteristic of its antibiotic properties. The presence of bromine at the 8a position plays a crucial role in its biological activity.

Structural Data

  • Molecular Formula: C16H18BrN3O6C_{16}H_{18}BrN_{3}O_{6}
  • Molecular Weight: 428.23 g/mol
  • Structural Features: The structure contains multiple functional groups that contribute to its activity, including hydroxyl groups and a bromine atom.
Chemical Reactions Analysis

(8aS)-8a-Bromoalbomitomycin A can participate in various chemical reactions due to its functional groups. Key reactions include:

  • Reduction Reactions: The compound can undergo reductions which modify its functional groups, potentially altering its biological activity.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to derivatives with varied properties.

Technical Details

  • Reaction Conditions: Specific solvents and temperatures are required to facilitate these reactions effectively.
  • Yield Optimization: Careful monitoring of reactant ratios and reaction times is essential for achieving optimal yields.
Mechanism of Action

The mechanism of action for (8aS)-8a-Bromoalbomitomycin A involves interference with bacterial protein synthesis. It likely targets ribosomal RNA or other components critical for translation, inhibiting bacterial growth.

Process Data

  • Target: Ribosomal components in bacteria.
  • Effect: Inhibition of protein synthesis leads to bacteriostatic or bactericidal effects depending on concentration and exposure time.
Physical and Chemical Properties Analysis

(8aS)-8a-Bromoalbomitomycin A exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various conditions should be assessed for long-term storage and application.
  • Melting Point: Not explicitly provided but should be determined experimentally for practical applications.

Relevant Data or Analyses

  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm structure and purity.
Applications

(8aS)-8a-Bromoalbomitomycin A has significant applications in scientific research, particularly in the field of microbiology and antibiotic development. Its ability to inhibit bacterial growth makes it a candidate for further studies aimed at understanding antibiotic mechanisms and developing new therapeutic agents.

Scientific Uses

  • Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
  • Antibiotic Development: Potential lead compound for developing new antibiotics against resistant bacterial strains.
Chemical Characterization and Synthesis of (8aS)-8a-Bromoalbomitomycin A

Molecular Structure and Stereochemical Configuration

(8aS)-8a-Bromoalbomitomycin A features a complex polycyclic framework characterized by a bicyclic core incorporating fused pyrrolidine and lactone rings. The defining structural element is the bromine atom at the C8a position, which occupies a bridgehead stereocenter with absolute (S) configuration [1]. This stereochemistry is critical for the compound's three-dimensional orientation, forcing adjacent rings into specific conformations that influence reactivity and intermolecular interactions. X-ray crystallographic analysis would reveal a trans-decalin-like fusion between rings, with bromine adopting an equatorial position to minimize steric strain. The α-oriented bromine substituent at C8a introduces significant electronic perturbation due to bromine's polarizability, affecting the electron density of nearby functional groups (e.g., carbonyl moieties). This stereochemical rigidity limits conformational flexibility, potentially enhancing target binding specificity in biological contexts.

Physicochemical Properties

The compound's empirical formula is C₁₆H₁₈BrN₃O₆, with a molecular weight of 428.23 g/mol (calculated average) and a monoisotopic exact mass of 427.038 Da [1]. Key physicochemical parameters are summarized below:

Table 1: Physicochemical Properties of (8aS)-8a-Bromoalbomitomycin A

PropertyValue
Molecular FormulaC₁₆H₁₈BrN₃O₆
Molecular Weight428.235 g/mol
Exact Mass427.038 Da
Topological Polar Surface Area111.17 Ų
logP (Predicted)~1.2 (Moderate lipophilicity)
Stability NotesSensitive to light/high heat; degrades via debromination or hydrolysis

The molecule exhibits moderate lipophilicity (predicted logP ~1.2), facilitating diffusion across biological membranes. Its polar surface area (111.17 Ų) suggests moderate solubility in polar aprotic solvents but limited water solubility. Stability assessments indicate susceptibility to photolytic debromination under UV exposure and hydrolytic cleavage of lactone/amide bonds under strongly acidic or basic conditions. The bromine substituent enhances electrophilicity at adjacent carbons, rendering the compound prone to nucleophilic attack (e.g., by thiols).

Synthetic Pathways and Optimization Strategies

Key Intermediates in the Biosynthetic Route

The proposed biosynthetic pathway initiates with albomitomycin A, a non-halogenated precursor sharing the core polycyclic skeleton. Isotopic labeling studies suggest two key intermediates:

  • L-lysine-derived aminoketide: Forms the pyrrolidine-carboxylate backbone via reductive amination and cyclization.
  • Malonyl-CoA-extended unit: Undergoes Claisen condensation and Dieckmann cyclization to generate the bicyclic lactone system.

Late-stage intermediates feature an electron-rich enol ether at C8a-C9, serving as the bromination site. Enzymatic studies of related mitomycins suggest a radical SAM (S-adenosylmethionine) enzyme activates bromine for electrophilic addition, though halogenases specific to this compound remain uncharacterized.

Halogenation Mechanisms: Role of Bromine in Structural Modification

Bromination occurs via electrophilic addition to the C8a-C9 double bond of albomitomycin A. The mechanism proceeds through a bromonium ion intermediate (three-membered cyclic bromiranium species), followed by anti-nucleophilic attack (typically by water or enzyme-bound nucleophiles) [3] [8]. However, in this compound, the absence of vicinal nucleophiles suggests a direct bromocarbocation capture by the enol ether oxygen, forming the C8a-Br bond and stabilizing the carbocation at C9.

Table 2: Halogenation Mechanism Features

FeatureRole in (8aS)-8a-Bromoalbomitomycin A Synthesis
Bromonium Ion IntermediateForms transiently at C8a-C9; ring strain increases electrophilicity
Anti AdditionNot observed (no vicinal functionalization); intramolecular capture dominates
Bromine SourceLikely Br⁺ from enzymatic activation of Br⁻ or HOBr
Stereochemical OutcomeInversion at C8a yields exclusively (S)-configured product

Optimization strategies for synthetic routes include:

  • Solvent control: Using dichloromethane (CH₂Cl₂) or CCl₄ to stabilize bromonium ions [8].
  • Temperature modulation: Reactions at –78°C minimize bromonium ring opening by competing nucleophiles.
  • Catalytic Lewis acids: SnCl₄ or Ti(OiPr)₄ enhance electrophilicity of Br₂.

Analytical Validation

Spectroscopic Techniques

  • FT-IR Spectroscopy: Characteristic absorptions include:
  • Lactone C=O stretch: 1745 cm⁻¹
  • Amide C=O stretch: 1660 cm⁻¹
  • C-Br stretch: 560 cm⁻¹ [5] [9]Second-derivative processing resolves overlapping bands (e.g., amine N-H vs. O-H) [5].
  • NMR Spectroscopy:
  • ¹H NMR: Downfield shift of H8a (δ 5.2–5.4 ppm) due to bromine electronegativity; coupling constants confirm trans-diaxial relationships.
  • ¹³C NMR: C8a resonance at ~85 ppm (carbon-bromine signature); carbonyl carbons at 170–180 ppm.
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 429.045 (isotope pattern confirms bromine: 1:1 ratio for M⁺/M+2 peaks). High-resolution MS matches calculated mass (427.038 Da) within 3 ppm error [1].

Properties

CAS Number

132830-44-5

Product Name

(8aS)-8a-Bromoalbomitomycin A

IUPAC Name

[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

Molecular Formula

C16H19BrN3O6+

Molecular Weight

429.247

InChI

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1

InChI Key

IKZLWYIJXWIKPR-OXEMDJEWSA-O

SMILES

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC

Synonyms

[1S-(1α,2α,4β,5β,6α,6aα,10aS*,11R*)]-6-[[(Aminocarbonyl)oxy]methyl]-6a-bromo-2,3,6,6a-tetrahydro-5,8-dimethoxy-9-methyl-1,2,5-metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.